Voruciclib

Übersicht

Beschreibung

Voruciclib ist ein oral verabreichter, selektiver Inhibitor der Cyclin-abhängigen Kinase 9 (CDK9). Es hat sich als vielversprechend in der Behandlung sowohl hämatologischer Malignome als auch solider Tumoren erwiesen. CDK9 spielt eine entscheidende Rolle bei der Zellzyklusregulation, einschließlich der Modulation von therapeutischen Zielen im Krebs, wie z. B. dem Myeloid-Leukämie-Zelldifferenzierungsprotein (MCL1) und dem MYC-Proto-Onkogen-Protein (MYC) .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und abschließende Kupplungsreaktionen. Spezifische Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung dieser Synthesewege für die großtechnische Produktion, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Monotherapy and Combination Therapy

Voruciclib has been evaluated both as a monotherapy and in combination with venetoclax for patients with relapsed or refractory AML. Initial studies have demonstrated promising results:

- Monotherapy : In a Phase 1 study, this compound was administered at doses ranging from 50 mg to 200 mg daily on a 2-weeks-on/2-weeks-off schedule. A disease control rate (DCR) of 50% was observed among participants, with some experiencing significant reductions in MCL-1 levels .

- Combination Therapy : The combination of this compound with venetoclax has shown synergistic effects. Preliminary data indicate that this combination can enhance apoptosis in AML cell lines and primary patient samples, suggesting that this compound may help overcome resistance to venetoclax . In studies involving patients who had previously received venetoclax, some achieved complete responses or stable disease lasting over 90 days .

Efficacy and Safety Profile

The safety profile of this compound appears favorable, with no significant myelosuppression reported in clinical trials. Common side effects include diarrhea, nausea, and fatigue . The ongoing studies aim to establish optimal dosing schedules and further assess the efficacy of this compound in larger patient cohorts.

Applications Beyond Acute Myeloid Leukemia

While much of the current research focuses on AML, this compound is also being investigated for potential applications in solid tumors characterized by MYC overexpression. These tumors often exhibit transcriptional addiction, making them susceptible to CDK9 inhibition. Research indicates that this compound could be effective against these malignancies as well .

Summary of Clinical Trials

| Study Type | Patient Population | Dosage | Outcome | Notes |

|---|---|---|---|---|

| Phase 1 Monotherapy | R/R AML patients | 50-200 mg daily | DCR of 50% | Median treatment duration: 72 days |

| Phase 1 Combination | R/R AML patients with prior venetoclax treatment | This compound + Venetoclax | Responses observed; stable disease in some patients | No significant myelosuppression reported |

Wirkmechanismus

Target of Action

Voruciclib is an orally active and selective inhibitor of cyclin-dependent kinases (CDKs), with a particular affinity for CDK9 . CDK9 is a transcriptional regulator of MCL-1, a protein that plays a crucial role in the survival of cancer cells .

Mode of Action

This compound works by potently blocking CDK9, thereby repressing the expression of MCL-1 . This interaction leads to a decrease in MCL-1 protein levels, which in turn enhances the antileukemic activity of other drugs like venetoclax . This compound also affects the phosphorylation of proteins that promote MYC transcription, a process implicated in stabilizing MYC in certain cancers .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the downregulation of MCL-1 and c-Myc . MCL-1 is an anti-apoptotic protein that contributes to the pathophysiology of certain B-cell malignancies and acute myeloid leukemia (AML), and its overexpression is associated with resistance to chemotherapy . By inhibiting CDK9, this compound indirectly suppresses MCL-1, thereby enhancing the efficacy of other treatments like venetoclax .

Pharmacokinetics

The pharmacokinetics of this compound are currently being evaluated in clinical trials . In solid tumors, the maximum tolerated dose (MTD) of this compound was established at 350 mg when administered daily continuously, and 600 mg when used on days 1-14 in a 21-day cycle . The dose of approximately 200 mg is predicted to achieve plasma concentrations sufficient for target inhibition .

Result of Action

The inhibition of CDK9 by this compound leads to a decrease in the expression of MCL-1 and c-Myc, which results in enhanced cell death when combined with other treatments like venetoclax . This combination has shown synergistic antileukemic activity against AML cell lines and primary patient samples .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as venetoclax, can enhance the antileukemic activity of this compound . Additionally, the patient’s health status, including their hepatic and renal function, can impact the drug’s action

Biochemische Analyse

Biochemical Properties

Voruciclib interacts with CDK9, a key enzyme involved in cell cycle regulation . By inhibiting CDK9, this compound indirectly downregulates the anti-apoptotic protein Mcl-1 . This interaction is crucial as Mcl-1 contributes to the pathophysiology of certain B-cell malignancies and AML .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, this compound decreases Mcl-1 protein expression, which can lead to increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its potent inhibition of CDK9 . This leads to a decrease in Mcl-1 protein levels, thereby promoting apoptosis in cancer cells . This mechanism of action supports the evaluation of this compound as a single agent and in combination with other drugs in the treatment of AML and B-cell malignancies .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to decrease Mcl-1 protein expression in a time-dependent manner . This suggests that the effects of this compound can change over time, potentially influencing its efficacy and the design of treatment schedules .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it’s known that this compound has been evaluated in preclinical models for its effects on Mcl-1 protein expression and its synergistic effects with venetoclax .

Metabolic Pathways

This compound’s primary metabolic pathway involves its interaction with CDK9 . By inhibiting CDK9, this compound can influence the levels of Mcl-1, a protein that plays a crucial role in the survival of cancer cells .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not mentioned in the search results. Given its role as a CDK9 inhibitor, it’s likely that this compound is distributed to areas of the cell where CDK9 is active .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. As a CDK9 inhibitor, this compound would be expected to localize to areas of the cell where CDK9 and its associated proteins are found .

Vorbereitungsmethoden

The synthesis of Voruciclib involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Voruciclib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen innerhalb des Moleküls.

Substitutionsreaktionen: Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Halogenierungsmittel und Nucleophile.

Vergleich Mit ähnlichen Verbindungen

Voruciclib ist aufgrund seiner potenten und selektiven Inhibition von CDK9 einzigartig. Ähnliche Verbindungen umfassen:

Flavopiridol (Alvocidib): Ein weiterer CDK-Inhibitor mit breiterer Aktivität, der jedoch mit Off-Target-Effekten und dosislimitierenden Toxizitäten verbunden ist.

Sotorasib (AMG 510): und Adagrasib: KRAS-Inhibitoren, die in präklinischen Modellen synergistische Effekte in Kombination mit this compound gezeigt haben.

Die Selektivität von this compound für CDK9 und seine Fähigkeit, mit anderen Krebstherapien zu synergisieren, unterstreichen sein Potenzial als wertvolles Therapeutikum.

Biologische Aktivität

Voruciclib is an investigational oral inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription and a critical player in the survival of various cancers, particularly hematological malignancies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent studies and clinical trials.

This compound functions primarily by inhibiting CDK9, which is essential for the transcription of several anti-apoptotic proteins, including MCL-1 (myeloid cell leukemia 1). MCL-1 overexpression is frequently associated with poor prognosis and resistance to therapies such as venetoclax in patients with acute myeloid leukemia (AML) and other hematologic cancers. By inhibiting CDK9, this compound effectively reduces MCL-1 levels, promoting apoptosis in cancer cells.

Preclinical Studies

In preclinical models, this compound has demonstrated significant anti-leukemic activity. For instance, a study reported that treatment with this compound led to increased apoptosis in AML cell lines and primary patient samples. The induction of apoptosis was confirmed by the cleavage of caspase-3 and PARP, indicating effective cellular death pathways were engaged .

Table 1: Summary of Preclinical Findings

| Study Type | Model | Key Findings |

|---|---|---|

| In vitro | AML cell lines | Induced apoptosis via caspase-3 and PARP cleavage |

| In vivo | Xenograft mice | Dose-dependent reduction of MCL-1 protein levels |

| Combination | This compound + Venetoclax | Synergistic effects observed in AML models |

Clinical Trials and Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy as both a monotherapy and in combination with venetoclax. A Phase 1 study showed promising results in patients with relapsed or refractory AML. In this trial, patients receiving this compound at doses of 100 mg or more exhibited responses including complete response with incomplete hematologic recovery (CRi) and morphologic leukemia-free states (MLFS) in several cases .

Table 2: Clinical Trial Outcomes

| Trial Phase | Patient Population | This compound Dose | Response Rate |

|---|---|---|---|

| Phase 1 | R/R AML patients | 100 mg or more | 15% (3/20 patients) |

| Phase 1b | Combination with Venetoclax | Varies | Disease control rate 50% |

| Ongoing | Expansion cohort | 300 mg daily | Preliminary efficacy signals observed |

Safety Profile

The safety profile of this compound has been favorable, with no significant myelosuppression reported. Most patients tolerated the treatment well, allowing for continued administration without dose-limiting toxicities. This is particularly important given the background of heavily pretreated populations often included in these studies .

Case Studies

Several case studies illustrate the potential of this compound in clinical settings:

- Case Study 1: A patient with R/R AML who had undergone multiple prior therapies achieved a partial response after one cycle of this compound combined with venetoclax.

- Case Study 2: Another patient maintained stable disease for over three months while experiencing a reduction in transfusion requirements after treatment with this compound alone.

These individual cases highlight the drug's potential to provide meaningful clinical benefits even in challenging patient populations.

Eigenschaften

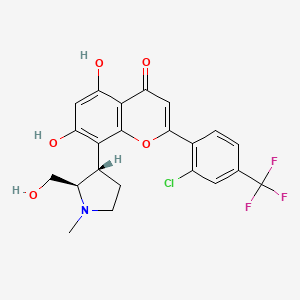

IUPAC Name |

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPGRAKIAJJGMM-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000023-04-0 | |

| Record name | Voruciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voruciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VORUCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.